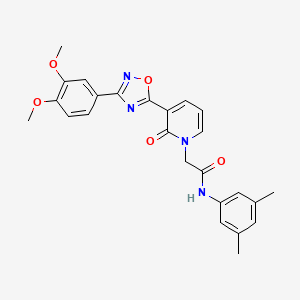

2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide

Description

The compound 2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole core linked to a 2-oxopyridine moiety and substituted with 3,4-dimethoxyphenyl and 3,5-dimethylphenyl groups. The 1,2,4-oxadiazole ring is a common pharmacophore known for enhancing metabolic stability and binding affinity, while the acetamide group may contribute to solubility and target interaction .

Properties

IUPAC Name |

2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O5/c1-15-10-16(2)12-18(11-15)26-22(30)14-29-9-5-6-19(25(29)31)24-27-23(28-34-24)17-7-8-20(32-3)21(13-17)33-4/h5-13H,14H2,1-4H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSUIXRRVGWILV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide (CAS No: 1105202-37-6) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular formula of the compound is , and its structure includes multiple pharmacophores that may contribute to its biological effects. The presence of the oxadiazole and pyridine moieties is particularly significant as these structures are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and pyridine derivatives exhibit a range of biological activities including:

- Antioxidant Activity : Compounds with oxadiazole rings have shown significant antioxidant properties, which can protect cells from oxidative stress.

- Cholinesterase Inhibition : Many oxadiazole derivatives are known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them potential candidates for treating neurodegenerative diseases such as Alzheimer's.

- Anticancer Properties : Some studies have suggested that similar compounds can exhibit cytotoxic effects against various cancer cell lines.

The biological activities of the compound can be attributed to several mechanisms:

- Cholinesterase Inhibition : The compound's structure allows it to interact with the active site of cholinesterases, leading to inhibition. This is crucial for therapeutic applications in neurodegenerative disorders.

- Antioxidant Mechanism : The electron-rich nature of the dimethoxyphenyl group enhances the compound's ability to scavenge free radicals, thereby exhibiting antioxidant properties .

- Neuroprotective Effects : By inhibiting cholinesterases and exhibiting antioxidant activity, this compound may also provide neuroprotective effects against conditions like oxidative stress-induced neuronal damage.

Case Studies

Several studies have investigated the biological activity of related compounds:

- A study on 5-Aryl-1,3,4-oxadiazol-2-amines demonstrated their efficacy as dual inhibitors of AChE and BChE, highlighting the importance of structural modifications in enhancing bioactivity .

- Another investigation into the structure-activity relationship (SAR) of oxadiazoles indicated that substituent groups significantly influence their inhibitory potency against cholinesterases .

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:

- Mechanism of Action : The compound may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.

- Case Study : One study found that a related oxadiazole derivative showed promising results in reducing tumor size in xenograft models .

Antimicrobial Properties

The oxadiazole scaffold is known for its antimicrobial effects. This compound has been evaluated for its activity against a range of pathogens:

- Broad-Spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Research Findings : A comparative study highlighted that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against several bacterial strains .

Anti-inflammatory Effects

There is emerging evidence suggesting that this compound may possess anti-inflammatory properties:

- Inflammation Model Studies : In animal models of inflammation, compounds with similar structural features have been shown to reduce markers such as TNF-alpha and IL-6, indicating potential therapeutic benefits in inflammatory diseases .

Organic Electronics

The unique electronic properties of oxadiazoles make them suitable for applications in organic electronics:

- Conductive Polymers : Research has explored the incorporation of such compounds into conductive polymers for use in organic light-emitting diodes (OLEDs) and organic solar cells.

- Performance Metrics : Devices incorporating oxadiazole derivatives have demonstrated improved charge transport properties compared to traditional materials .

Sensors

The sensitivity of oxadiazole derivatives to environmental changes has led to their use in sensor technology:

- Chemical Sensors : Studies have shown that these compounds can be utilized as sensing materials for detecting specific ions or small molecules due to their high selectivity and sensitivity.

- Case Example : A sensor developed using an oxadiazole derivative was able to detect trace levels of heavy metals in water samples with high accuracy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related analogs from the provided evidence. Key differences in substituents, biological activities, and physicochemical properties are highlighted.

Structural Analogues from Benzothiazole-Oxadiazole Hybrids ()

Compounds such as 2'-((benzo[d]thiazol-2-ylthio)methyl)spiro[indoline-3,5'-thiazolo[4,3-b][1,3,4]oxadiazol]-2-ones (5a-5g) share the oxadiazole core but incorporate a benzothiazole-thioether and spiro-indoline system. These derivatives exhibit notable anti-inflammatory (compound 5d, IC₅₀: 12 µM) and antibacterial activity (MIC: 4 µg/mL against S. aureus), attributed to the electron-withdrawing benzothiazole moiety enhancing target binding . In contrast, the target compound replaces the benzothiazole with a 3,4-dimethoxyphenyl group, which may improve lipophilicity and CNS penetration due to methoxy substituents.

Pharmacopeial Acetamide Derivatives ()

The peptide-like acetamides (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide and its stereoisomers () feature complex branched chains with hydroxy and tetrahydropyrimidinone groups. These compounds likely target proteases or kinases, given their structural similarity to peptidomimetic inhibitors. The target compound’s simpler aromatic system may reduce synthetic complexity while sacrificing conformational flexibility for target engagement.

Fluorinated Chromenone-Pyrazolo Pyrimidines ()

Example 83 (2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one) from demonstrates high thermal stability (MP: 302–304°C) and a mass of 571.198.8 Da, attributed to fluorine substitution and rigid chromenone-pyrimidine scaffolding. The target compound lacks fluorine but includes methoxy groups, which may reduce electronegativity but enhance π-π stacking with aromatic residues in target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.